Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate
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Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate typically involves the reaction of ethyl chloroacetate with 2-ethylphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazone linkage . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and potential drug candidates.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate involves its interaction with specific molecular targets. The hydrazone group can participate in nucleophilic addition reactions, forming covalent bonds with electrophilic centers in biological molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2Z)-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]-3-oxobutanoylcarbamate
- Ethyl (2Z)-2-[2-(2-chlorophenyl)hydrazin-1-ylidene]-2-[(2R,6S)-2,6-dimethylpiperidin-1-yl]acetate
- Ethyl (2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoylcarbamate
Uniqueness
Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate is unique due to the presence of the 2-ethylphenyl group, which can influence its reactivity and interaction with biological targets. This structural feature may impart distinct properties compared to other hydrazones, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-3-9-7-5-6-8-10(9)14-15-11(13)12(16)17-4-2/h5-8,14H,3-4H2,1-2H3/b15-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXKXYPKWLNYACL-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NN=C(C(=O)OCC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1N/N=C(/C(=O)OCC)\Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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